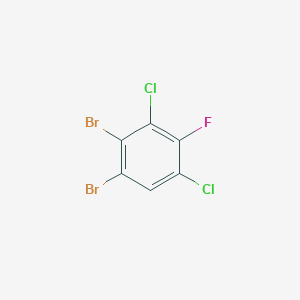
1,2-Dibromo-3,5-dichloro-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-3,5-dichloro-4-fluorobenzene is an organic compound with the molecular formula C₆HBr₂Cl₂F It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3,5-dichloro-4-fluorobenzene typically involves the halogenation of a suitable benzene precursor. One common method is the bromination and chlorination of 4-fluorobenzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds. For example, the bromination of 2,4-dichloro-3-fluoroaniline can produce 6-bromo-2,4-dichloro-3-fluoroaniline, which is then further brominated to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-3,5-dichloro-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the halogens, while reduction can produce partially or fully dehalogenated products.
Applications De Recherche Scientifique
1,2-Dibromo-3,5-dichloro-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-3,5-dichloro-4-fluorobenzene involves its interaction with various molecular targets. The halogen atoms can participate in electrophilic aromatic substitution reactions, where the compound acts as an electrophile. The presence of multiple halogens can influence the reactivity and selectivity of these reactions, leading to the formation of specific products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks chlorine atoms.
1,4-Dibromo-2,5-difluorobenzene: Contains two fluorine atoms instead of chlorine.
5-Bromo-1,3-dichloro-2-fluorobenzene: Similar halogenation pattern but different positions of halogens.
Uniqueness
1,2-Dibromo-3,5-dichloro-4-fluorobenzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
1160573-90-9 |
|---|---|
Formule moléculaire |
C6HBr2Cl2F |
Poids moléculaire |
322.78 g/mol |
Nom IUPAC |
1,2-dibromo-3,5-dichloro-4-fluorobenzene |
InChI |
InChI=1S/C6HBr2Cl2F/c7-2-1-3(9)6(11)5(10)4(2)8/h1H |
Clé InChI |
YLCYLINWRXUSFU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)Br)Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


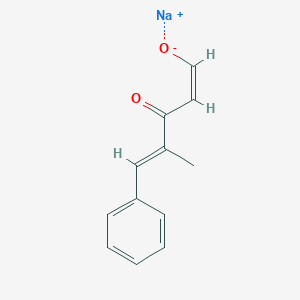
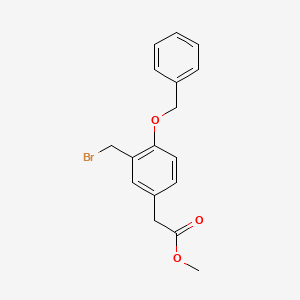

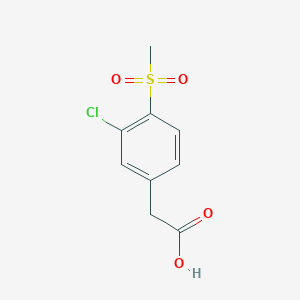

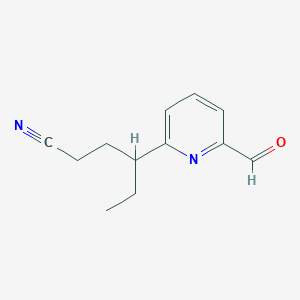

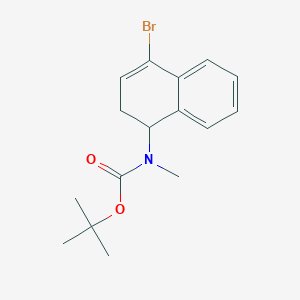

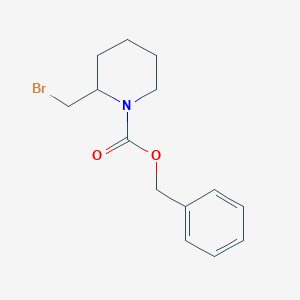
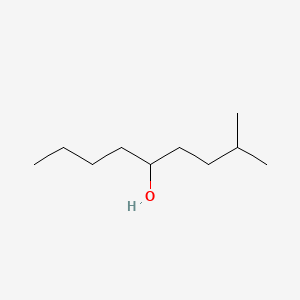
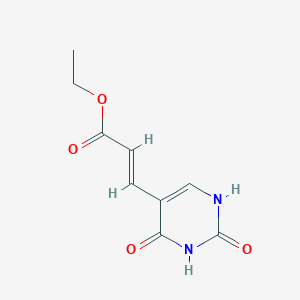
![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)

